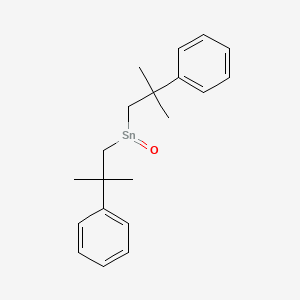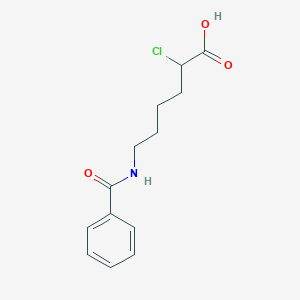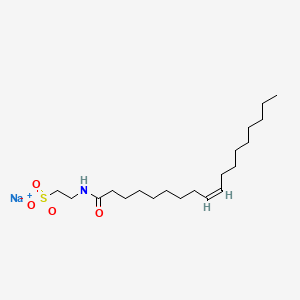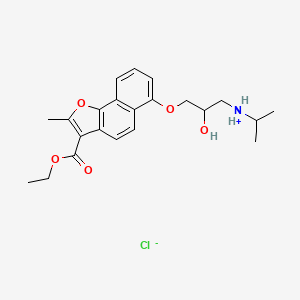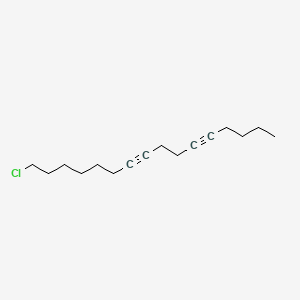
Chlorodioctylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodioctylaluminium is an organoaluminum compound with the chemical formula C₁₆H₃₄AlCl. It is a member of the broader class of organoaluminum compounds, which are widely used in various industrial and research applications due to their unique chemical properties .
Métodos De Preparación
Chlorodioctylaluminium can be synthesized through several methods. One common synthetic route involves the reaction of di-n-octylaluminum hydride with hydrogen chloride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product .
Análisis De Reacciones Químicas
Chlorodioctylaluminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxygen, hydrogen, and various organic halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chlorodioctylaluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of chlorodioctylaluminium involves its ability to form complexes with other molecules. This allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Chlorodioctylaluminium can be compared with other organoaluminum compounds such as triethylaluminum and diisobutylaluminum hydride. While all these compounds share similar properties, this compound is unique in its specific reactivity and applications. For example, it has a higher molecular weight and different steric properties compared to triethylaluminum, making it suitable for different types of reactions and applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it an important tool in various scientific and industrial processes.
Propiedades
Número CAS |
7325-26-0 |
|---|---|
Fórmula molecular |
C16H34AlCl |
Peso molecular |
288.9 g/mol |
Nombre IUPAC |
chloro(dioctyl)alumane |
InChI |
InChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
Clave InChI |
QRQUTSPLBBZERR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[Al](CCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


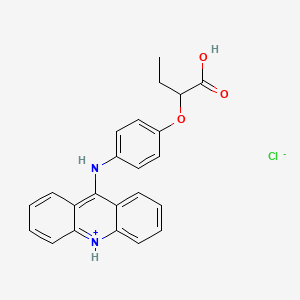

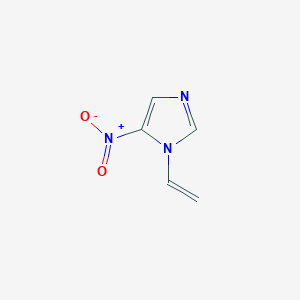

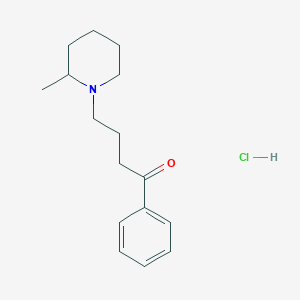

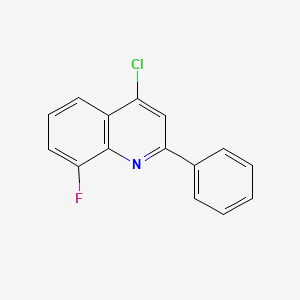

![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
